molecular formula C13H19IN2O B7932871 (S)-2-Amino-N-(2-iodo-benzyl)-N-isopropyl-propionamide

(S)-2-Amino-N-(2-iodo-benzyl)-N-isopropyl-propionamide

Cat. No.: B7932871
M. Wt: 346.21 g/mol
InChI Key: UXALKEMQMHAAPH-JTQLQIEISA-N
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Description

(S)-2-Amino-N-(2-iodo-benzyl)-N-isopropyl-propionamide is a chemical compound with a complex structure that includes an amino group, an iodo-benzyl group, and an isopropyl-propionamide group

Preparation Methods

The synthesis of (S)-2-Amino-N-(2-iodo-benzyl)-N-isopropyl-propionamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the iodo-benzyl intermediate: This can be achieved by reacting benzyl alcohol with iodine in the presence of a suitable oxidizing agent.

    Introduction of the amino group: The iodo-benzyl intermediate is then reacted with an amine, such as isopropylamine, to introduce the amino group.

    Formation of the propionamide group: The final step involves the reaction of the intermediate with a propionyl chloride derivative to form the propionamide group.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

(S)-2-Amino-N-(2-iodo-benzyl)-N-isopropyl-propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The iodo group in the compound can participate in substitution reactions, such as nucleophilic substitution, where it is replaced by other nucleophiles like hydroxide or amine groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

(S)-2-Amino-N-(2-iodo-benzyl)-N-isopropyl-propionamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-iodo-benzyl)-N-isopropyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

(S)-2-Amino-N-(2-iodo-benzyl)-N-isopropyl-propionamide can be compared with other similar compounds, such as:

    (2-Iodo-benzyl)-methyl-amine: This compound has a similar iodo-benzyl group but differs in the presence of a methyl-amine group instead of the isopropyl-propionamide group.

    Iodobenzene: A simpler compound with only an iodo group attached to a benzene ring, lacking the additional functional groups present in this compound.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2S)-2-amino-N-[(2-iodophenyl)methyl]-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19IN2O/c1-9(2)16(13(17)10(3)15)8-11-6-4-5-7-12(11)14/h4-7,9-10H,8,15H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXALKEMQMHAAPH-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1I)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1=CC=CC=C1I)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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